
2-(3-Chlorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)propan-1-ol:
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
The exact mode of action of 2-(3-Chlorophenyl)propan-1-ol is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of certain biochemical pathways .
Biochemical Pathways
It’s plausible that the compound could influence several pathways due to its potential interactions with various targets .
Result of Action
The compound’s interaction with its targets could lead to various downstream effects, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(3-Chlorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically proceeds under mild conditions, with the reducing agent being added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at room temperature.
Another method involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then treated with propanal to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-(3-Chlorophenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-(3-Chlorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4) in the presence of ammonia.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can yield 2-(3-Methoxyphenyl)propan-1-ol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-(3-Chlorophenyl)propan-1-one.
Reduction: 2-(3-Chlorophenyl)propan-1-amine.
Substitution: 2-(3-Methoxyphenyl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)propan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to investigate its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new therapeutic agents.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
2-(3-Chlorophenyl)propan-1-ol can be compared with other similar compounds, such as:
2-(2-Chlorophenyl)propan-1-ol: Similar structure but with the chlorine atom in the ortho position. This positional isomer may exhibit different chemical reactivity and biological activity.
2-(4-Chlorophenyl)propan-1-ol: Another positional isomer with the chlorine atom in the para position. This compound may have different physical properties and applications.
2-(3-Methoxyphenyl)propan-1-ol: A derivative where the chlorine atom is replaced with a methoxy group
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWJEAVTPAPDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63489-71-4 |
Source


|
| Record name | 2-(3-chlorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2786203.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]-2,6-di-tert-butylphenol](/img/structure/B2786204.png)
![1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene](/img/structure/B2786205.png)
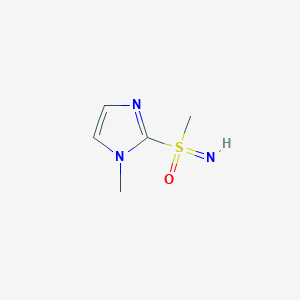
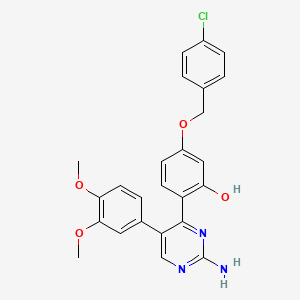
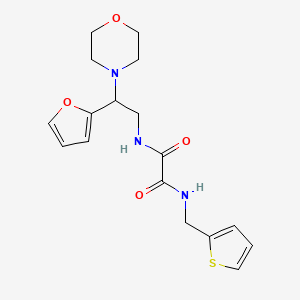

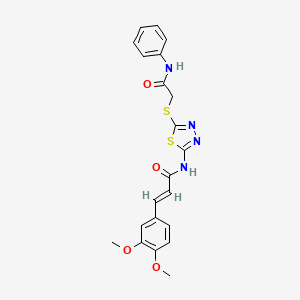
![3-(3-chlorophenyl)-5-[6-(4-methylphenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazole](/img/structure/B2786213.png)
![N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2786214.png)
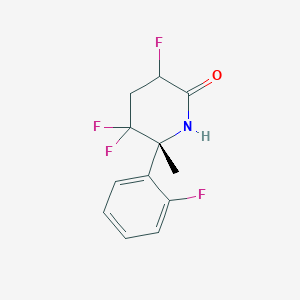
![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2786217.png)
![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-(2-(4-chlorophenyl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2786219.png)
